Prednisolone 21-propionate

概要

説明

Prednisolone 21-propionate is a synthetic glucocorticoid, a derivative of prednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of prednisolone 21-propionate involves several key steps:

Starting Material: The synthesis begins with prednisolone.

Esterification: Prednisolone undergoes esterification with propionic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of prednisolone are esterified with propionic anhydride.

Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

化学反応の分析

Types of Reactions: Prednisolone 21-propionate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .

科学的研究の応用

Pharmacological Properties

Mechanism of Action

Prednisolone 21-propionate exerts its effects primarily through binding to glucocorticoid receptors, leading to alterations in gene expression that result in anti-inflammatory and immunosuppressive actions. The compound's lipophilicity allows for better absorption and prolonged action compared to other corticosteroids .

Clinical Applications

-

Anti-Inflammatory Treatment

- Conditions Treated : PPP is effective in managing inflammatory conditions such as arthritis, dermatitis, asthma, and allergic reactions. Its potent anti-inflammatory properties make it suitable for both topical and systemic applications .

- Research Findings : A study published in "Zeitschrift für Hautkrankheiten" highlighted the compound's effectiveness in animal models, suggesting its potential for human use with reduced systemic side effects compared to traditional corticosteroids.

-

Immunosuppression

- Usage in Organ Transplantation : PPP is utilized to prevent organ rejection by suppressing the immune response. Its immunosuppressive effects are critical in managing patients undergoing transplantation procedures.

-

Dermatological Applications

- Topical Formulations : Due to its anti-inflammatory properties, PPP is often formulated for topical use in treating skin conditions like eczema and psoriasis. Studies indicate that it can provide effective relief with fewer side effects than systemic corticosteroids.

-

Research and Development

- Drug Delivery Systems : PPP serves as a model compound for developing novel drug delivery systems. Researchers utilize its chemical properties to track distribution and optimize therapeutic efficacy for various agents.

Case Studies

- Study on Efficacy in Asthma Management : A clinical trial demonstrated that patients using PPP showed significant improvement in asthma control compared to those on standard treatments, highlighting its potential as a first-line therapy in respiratory conditions.

- Topical Application Study : In a controlled study involving patients with dermatitis, those treated with PPP ointment exhibited faster healing times and reduced flare-ups compared to those receiving placebo treatments.

作用機序

Prednisolone 21-propionate exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression, resulting in:

Decreased Inflammation: Suppression of pro-inflammatory cytokines and mediators.

Immunosuppression: Reduction in the activity of the immune system.

Vasoconstriction: Decreased vasodilation and capillary permeability.

類似化合物との比較

Prednisolone: The parent compound, used for similar therapeutic purposes.

Prednisone: A prodrug that is converted to prednisolone in the liver.

Methylprednisolone: A similar glucocorticoid with slightly different pharmacokinetic properties.

Uniqueness: Prednisolone 21-propionate is unique due to its esterified form, which can enhance its lipophilicity and potentially improve its pharmacokinetic profile compared to non-esterified glucocorticoids .

生物活性

Prednisolone 21-propionate is a synthetic glucocorticoid derivative of prednisolone, noted for its anti-inflammatory and immunosuppressive properties. This compound is utilized in various therapeutic contexts, including the treatment of inflammatory and autoimmune diseases, as well as certain cancers. Understanding its biological activity involves examining its pharmacodynamics, mechanisms of action, and clinical applications.

This compound exerts its effects primarily through:

- Glucocorticoid Receptor Binding : It binds to glucocorticoid receptors (GR), leading to modulation of gene expression associated with inflammation and immune responses .

- Inhibition of Pro-inflammatory Pathways : The compound inhibits the arachidonic acid (AA) pathway, which is crucial for the production of inflammatory mediators .

- Immunomodulation : At lower concentrations, glucocorticoids can stimulate the immune response, while higher concentrations lead to immunosuppression. This duality is significant in managing conditions driven by immune dysregulation .

Pharmacokinetics

The pharmacokinetic profile of this compound shares similarities with prednisolone:

- Bioavailability : Prednisolone exhibits approximately 70% bioavailability when administered orally .

- Volume of Distribution : At doses of 0.15 mg/kg and 0.30 mg/kg, the volume of distribution is reported as 29.3 L and 44.2 L respectively .

- Half-Life : The plasma half-life ranges from 2.1 to 3.5 hours, which may vary based on patient factors such as age and liver function .

- Clearance : Clearance rates are dose-dependent, with values reported at 0.09 L/kg/h for lower doses and 0.12 L/kg/h for higher doses .

Biological Activity in Research

This compound has been utilized in various research contexts:

- Cellular Studies : It is used to investigate glucocorticoid effects on cellular processes such as metabolism, differentiation, and apoptosis .

- Gene Expression Modulation : Research indicates that it influences the expression of genes involved in inflammatory responses, thereby providing insights into its therapeutic potential .

Clinical Applications

This compound is applied in clinical settings for:

- Inflammatory Conditions : It is effective in treating conditions like asthma, rheumatoid arthritis, and inflammatory bowel disease due to its anti-inflammatory properties.

- Autoimmune Disorders : The compound's immunosuppressive effects make it suitable for managing autoimmune diseases such as lupus erythematosus and multiple sclerosis.

- Cancer Therapy : It is also utilized in certain cancer treatments where inflammation plays a role in disease progression.

Case Studies

Several studies have highlighted the efficacy of prednisolone derivatives in clinical settings:

- Lichen Planus Treatment : A study demonstrated that topical application of clobetasol propionate showed significant improvement in patients with oral lichen planus, suggesting that similar glucocorticoids could be beneficial in related conditions .

- Adverse Effects Management : Research indicates that while glucocorticoids are effective anti-inflammatories, their long-term use can lead to side effects such as insulin resistance and hyperglycemia. Strategies to mitigate these effects have been explored in clinical trials .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| Prednisolone | GR binding; anti-inflammatory | Inflammatory diseases | Standard glucocorticoid |

| Methylprednisolone | GR binding; anti-inflammatory | Inflammatory diseases | Different pharmacokinetics |

| Prednicarbate | GR binding; local action | Topical inflammatory conditions | Enhanced skin penetration |

| This compound | GR binding; enhanced lipophilicity | Inflammatory/autoimmune diseases | Improved pharmacokinetic profile |

特性

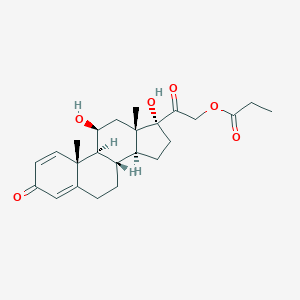

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h7,9,11,16-18,21,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJGQLUNABFGGK-RPPPWEFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5740-62-5 | |

| Record name | Prednisolone 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005740625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK806FF9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。